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Compound of Interest |

Compound Name: 6,8-Dibromo-4-chloroquinazoline
CAS No.: 98436-45-4
Cat. No.: B1626665
- 7

6,8-Dibromo-4-chloroquinazoline is a highly functionalized heterocyclic scaffold used

primarily as a divergent intermediate in the synthesis of bioactive kinase inhibitors and

agrochemicals. Its value lies in its "tri-orthogonal” reactivity profile: a highly electrophilic C4-

chlorine atom susceptible to nucleophilic aromatic substitution (

), paired with two distinct bromine handles (C6, C8) available for palladium-catalyzed cross-

coupling.
Core Identifiers
Parameter Specification
IUPAC Name 6,8-Dibromo-4-chloroquinazoline

Molecular Formula

Molecular Weight

322.38 g/mol

Canonical SMILES

CIC1=NC=NC2=C1C(Br)=CC(Br)=C2

InChl String

INChl=1S/C8H3Br2CIN2/c9-5-1-2-7-6(3-
5)8(10)12-4-11-7/h1-2H

Key Reactivity

C4 (

electrophile), C6/C8 (Suzuki/Buchwald handles)
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Part 2: Structural Analysis & Reactivity Profile

The quinazoline core is electron-deficient due to the inductive (-1) and mesomeric (-M) effects
of the pyrimidine nitrogen atoms (

and

¢ C4-Chlorine Lability: The 4-position is exceptionally electrophilic. The presence of bromine
atoms at positions 6 and 8 further decreases electron density in the benzene ring, which
communicates with the pyrimidine ring, thereby enhancing the rate of

displacement at C4 compared to non-halogenated quinazolines.

e Regioselectivity (C6 vs. C8): While both bromine atoms are aryl halides, steric hindrance
often differentiates them. The C8-bromine is flanked by the

nitrogen and the C7 proton, creating a distinct steric pocket compared to the relatively more

accessible C6-bromine. This allows for sequential cross-coupling strategies under controlled
conditions.
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Figure 1: Reactivity hierarchy. The C4-Cl bond is the most labile site, allowing for initial
functionalization before engaging the bromine handles.
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Part 3: Synthetic Methodology

The synthesis of 6,8-dibromo-4-chloroquinazoline is typically a two-stage process starting
from 3,5-dibromoanthranilic acid. This route is preferred over direct bromination of
quinazolinone, which can lead to inseparable regioisomers.

Step 1: Cyclization to Quinazolinone

The formation of the pyrimidine ring is achieved by condensing the anthranilic acid derivative
with a C1 synthon (formamide or formamidine acetate).

e Reagents: 3,5-Dibromoanthranilic acid, Formamide (solvent/reagent).
e Conditions: Reflux (

), 4-6 hours.

e Mechanism: Thermal condensation forms the amide bond followed by cyclodehydration.

Step 2: Chlorination (The Critical Step)

Conversion of the tautomeric lactam (quinazolin-4-one) to the chloro-derivative.

o Reagents: Phosphorus oxychloride (
),
-Diisopropylethylamine (DIPEA) or
-Diethylaniline (catalytic base).

o Conditions: Reflux (

), 2-4 hours, anhydrous atmosphere (

).

Detailed Experimental Protocol (Self-Validating)

Safety Note:
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is highly corrosive and reacts violently with water. All glassware must be oven-dried.

o Setup: Charge a 250 mL Round Bottom Flask (RBF) with 6,8-dibromoquinazolin-4(3H)-one
(10.0 g, 32.9 mmol).

e Reagent Addition: Add

(50 mL, excess) carefully. The solid may not dissolve immediately.

o Catalysis: Add DIPEA (2.0 mL). Note: The base scavenges HCI evolved during the reaction,
pushing the equilibrium forward.

o Reaction: Fit with a reflux condenser and drying tube (

). Heat to reflux.[1] The suspension should clear to a yellow/orange solution within 1 hour,
indicating conversion of the carbonyl oxygen to the chloride.

e Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting material (polar, baseline)
should disappeatr, replaced by a high-Rf non-polar spot (Product).

o Workup (Quenching):
o Cool the mixture to RT.
o Concentrate

under reduced pressure (rotary evaporator with caustic trap).

o Critical Step: Pour the residue slowly onto crushed ice/water (500 mL) with vigorous
stirring. Maintain temperature

to prevent hydrolysis of the C4-Cl bond back to the quinazolinone.

o Neutralize with saturated
to pH 7-8.

« Isolation: Filter the resulting precipitate. Wash with cold water (

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.atlantis-press.com/article/25836833.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

mL). Dry in a vacuum oven at

over

Synthesis Workflow (DOT Visualization)
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Figure 2: Linear synthetic pathway from commercially available anthranilic acid precursors.

Part 4: Applications in Drug Discovery

This scaffold is particularly relevant for developing Type | and Type Il Kinase Inhibitors. The C4
position mimics the ATP-adenine binding motif, while the bromine handles allow extension into
the hydrophobic back pocket or solvent-exposed regions of the kinase domain.
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Case Study: Divergent Library Generation

o C4-Functionalization: Reaction with anilines (e.g., 3-chloro-4-fluoroaniline) yields the core
pharmacophore often seen in EGFR inhibitors (like Gefitinib analogs).

o C6-Extension: Subsequent Suzuki coupling at C6 can introduce solubilizing groups (e.g., N-
methylpiperazine rings) or specific H-bond acceptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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